4-Bromo-5-methylindolin-2-one
Description
A Privileged Scaffold: The Indolin-2-one Core in Biologically Active Compounds
The indolin-2-one ring system is recognized as a "privileged structure" in medicinal chemistry. arabjchem.org This distinction is due to its recurring presence in a multitude of biologically active compounds, both natural and synthetic. arabjchem.orgaip.org The versatility of the indolin-2-one framework allows for functionalization at various positions, leading to a wide array of derivatives with diverse pharmacological activities. aip.org
Historically, the indolin-2-one core has been a cornerstone in the development of potent therapeutic agents. arabjchem.orgresearchgate.net Its derivatives have been investigated for a broad spectrum of biological activities, including as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. researchgate.net A notable example is Sunitinib, an indolin-2-one derivative approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors. researchgate.net The core structure is also found in compounds that act as kinase inhibitors, which are crucial in regulating cell signaling pathways and are often implicated in diseases like cancer. acs.orgnih.gov The ability of the indolin-2-one scaffold to interact with various biological targets underscores its importance in drug discovery and development. solubilityofthings.commdpi.com
The Influence of Halogenation and Alkylation on Indolin-2-one Research
The introduction of halogen atoms and alkyl groups onto the indolin-2-one scaffold significantly influences its chemical and biological properties. core.ac.uk Halogenation, the process of adding halogen atoms like bromine or chlorine, can affect a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comnih.gov For instance, studies have shown that the position and nature of the halogen substituent can dramatically impact the cytotoxicity of indolin-2-one derivatives against cancer cells. aip.org In some cases, chlorinated derivatives have demonstrated superior activity, while in others, brominated compounds have shown potent effects. aip.orgmdpi.comnih.gov
Similarly, the addition of alkyl groups, such as a methyl group, can alter the steric and electronic properties of the molecule. This can lead to enhanced selectivity for specific biological targets. The combination of both halogen and alkyl substituents, as seen in 4-Bromo-5-methylindolin-2-one, provides a unique set of properties that are of great interest to researchers. This specific substitution pattern can influence the compound's reactivity and its potential as a building block in the synthesis of more complex molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-methyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-5-2-3-7-6(9(5)10)4-8(12)11-7/h2-3H,4H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZQFQZCSVIIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935366-54-3 | |
| Record name | 4-bromo-5-methyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Academic and Research Relevance of 4 Bromo 5 Methylindolin 2 One
General Synthetic Routes to Indolin-2-one and Substituted Derivatives
The synthesis of the indolin-2-one core can be achieved through several major pathways, including condensation reactions, cyclization strategies, reductive methods, and advanced catalytic processes.
Condensation reactions are a cornerstone for the synthesis of indolin-2-one derivatives, particularly for introducing substituents at the C3 position. The Knoevenagel and aldol-type condensations are among the most utilized methods.
Aldol (B89426) Condensation: This reaction typically involves the condensation of an isatin (indoline-2,3-dione) with a compound containing an active methylene (B1212753) group. orgsyn.org For instance, substituted benzaldehydes can be condensed with indolin-2-one or 7-aza-2-oxindole in basic conditions to yield a range of derivatives. iucr.org
Knoevenagel Condensation: This method is employed to create 3-substituted indolin-2-ones. For example, amides can undergo Knoevenagel condensation with 5-substituted indolin-2-ones to produce the target compounds. google.com
Ternary Condensation: One-pot ternary condensation reactions involving isatin, an active methylene compound like malononitrile, and a third component (e.g., thiobarbituric acid, acetylacetone) can be used to synthesize various spiro compounds. google.com
Iron-Catalyzed Oxidative Condensation: A novel approach involves the iron-catalyzed aerobic oxidative condensation of oxindoles with benzylamines. cymitquimica.com This reaction proceeds through a sequence of C-H activation, amine self-condensation, nucleophilic addition, and C-C double bond formation to yield (E)-3-alkylideneindolin-2-ones. cymitquimica.com
Table 1: Overview of Condensation Reactions in Indolin-2-one Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Aldol Condensation | Isatin, Active methylene compounds | Basic conditions | 3-Alkenylindolin-2-ones |
| Knoevenagel Condensation | Indolin-2-one, Amides/Aldehydes | Basic or Acidic conditions | 3-Substituted-indolin-2-ones |
| Ternary Condensation | Isatin, Malononitrile, Various components | One-pot | Spiro indolin-2-ones |
| Oxidative Condensation | Oxindole, Benzylamines | Iron catalyst, Aerobic | (E)-3-Alkylideneindolin-2-ones |
Intramolecular cyclization is a direct and powerful strategy for forming the indolin-2-one ring. These methods often involve the formation of a key C-N or C-C bond in the final ring-closing step.
Radical Cyclization: Visible light-induced intramolecular radical cyclization of o-iodophenylacrylamides, catalyzed by an iridium complex, affords indolin-2-ones in moderate to excellent yields via a 5-exo-trig radical cyclization. biomedres.us Similarly, iron-catalyzed cascade radical cyclizations with germanium hydrides as radical precursors can also produce indolin-2-ones. scielo.br Silver-mediated tandem radical addition/cyclization of N-arylacrylamides is another efficient method to construct C(3)-disubstituted indolin-2-ones.
Heck Cyclization: An intramolecular Heck cyclization/Suzuki coupling of N-substituted-N-(2-bromophenyl)acrylamides with organoboron reagents, catalyzed by a palladium complex, can efficiently produce indolin-2-ones bearing a C3-quaternary stereocenter. rsc.org
Cyclization of Acyl Azides: The Curtius rearrangement of acyl azides derived from 2-(carboxymethyl)benzoic acid can generate isocyanates, which then undergo intramolecular cyclization to form the indolin-2-one skeleton. nih.govtandfonline.com
Reductive cyclization of nitro-containing precursors is a common and effective strategy for synthesizing the indolin-2-one scaffold.
Reductive Cyclization of o-Nitrostyrenes: The palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes in the presence of carbon monoxide is a well-developed route to produce indoles, and under specific conditions, can be tailored for indolin-2-one synthesis. iucr.orgoakwoodchemical.com For example, using a PdCl2/PPh3/B(OH)3 catalyst system, an olefin hydrocarboxylation occurs, followed by partial reduction of the nitro group and cyclization to give an N-hydroxyl indolin-2-one, which is then further reduced by CO to the final indolin-2-one product with high yield. iucr.org
Reduction of o-Nitroaryl Acids: A protocol using zinc and ammonium (B1175870) formate (B1220265) under supercritical carbon dioxide has been developed for the synthesis of indolone derivatives from o-nitroaryl acids. This process involves the reduction of the nitro group to an amino group, followed by an in situ cyclization. nih.gov Another method reports the reduction of 2-nitrophenylacetic acid to oxindoles using samarium(II) iodide (SmI2) under mild, neutral conditions.
Direct C-H activation and annulation represent a modern and atom-economical approach to heterocycle synthesis, avoiding the need for pre-functionalized starting materials.
Rhodium-Catalyzed Annulation: Rh(III)-catalyzed [4+1] annulation of arylamides with olefins via a C-H bond activation pathway, followed by an intramolecular Michael addition, can construct isoindolinone structures, which are isomeric to indolin-2-ones.
Cobalt-Catalyzed Annulation: A Cobalt-catalyzed C-H activation/[3+2] annulation of aniline (B41778) derivatives with acrylates has been described for the synthesis of 2-acyl indolines, which are closely related precursors.
Iridium-Catalyzed C-H Activation: Iridium catalysts are effective for directed ortho C-H activation, a strategy often employed in the late-stage functionalization of complex molecules, including those with core structures similar to indolin-2-one.
Table 2: Comparison of Advanced Catalytic Methods
| Catalyst Metal | Reaction Type | Key Transformation | Reference |
|---|---|---|---|
| Iridium (Ir) | Visible-light photocatalysis | Radical cyclization of o-iodophenylacrylamides | biomedres.us |
| Palladium (Pd) | Heck cyclization/Suzuki coupling | Cyclization of N-(2-bromophenyl)acrylamides | rsc.org |
| Rhodium (Rh) | C-H Activation/Annulation | [4+1] annulation of arylamides and olefins | |
| Iron (Fe) | Radical Cyclization | Cascade cyclization with germanium hydrides | scielo.br |
Directed Synthesis of Bromo- and Methyl-Substituted Indolin-2-ones
The synthesis of specifically substituted indolin-2-ones, such as this compound, relies on either starting with appropriately substituted precursors or introducing the substituents onto the indolin-2-one core. The most direct method involves the use of a correspondingly substituted isatin.
The key precursor for the synthesis of this compound is 4-Bromo-5-methylindoline-2,3-dione, also known as 4-bromo-5-methylisatin (B30822). rsc.orgtandfonline.com This compound is commercially available but can also be synthesized using classic heterocyclic chemistry methods.
The most common and adaptable method for synthesizing substituted isatins is the Sandmeyer isatin synthesis . biomedres.usnih.gov This process involves the reaction of a substituted aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. orgsyn.org This intermediate is then cyclized in strong acid, such as concentrated sulfuric acid or methanesulfonic acid, to yield the final isatin. nih.gov
For the synthesis of 4-bromo-5-methylisatin, the required starting material is 4-bromo-3-methylaniline (B1294692) . The general Sandmeyer procedure is as follows:
Reaction of 4-bromo-3-methylaniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate (B86663) to form the N-(4-bromo-3-methylphenyl)isonitrosoacetanilide intermediate.
Cyclization of the isolated intermediate by heating in concentrated sulfuric acid, followed by quenching in ice water, to precipitate the desired 4-bromo-5-methylisatin. orgsyn.orgnih.gov
Once the 4-bromo-5-methylisatin is obtained, it can be converted to this compound. A general and effective method for this transformation is the reductive conversion of the 3-keto group of the isatin. A common procedure involves reaction with hydrazine (B178648) hydrate. For example, the synthesis of 4-bromoindolin-2-one is achieved by refluxing 4-bromoindoline-2,3-dione with 85% hydrazine hydrate in ethanol (B145695). This method selectively reduces the C3-ketone to a methylene group, yielding the indolin-2-one (oxindole) structure. This established transformation is directly applicable to the synthesis of this compound from its isatin precursor.
Regioselective Halogenation and Alkylation Strategies
The precise placement of substituents on the indolin-2-one ring is critical for its biological activity. Regioselective strategies ensure that halogen and alkyl groups are introduced at the desired positions.
The synthesis of the core this compound structure relies on multi-step processes starting from appropriately substituted anilines. For instance, the synthesis of related 4-bromo isatin derivatives often begins with a substituted aniline, such as 3-bromoaniline. jocpr.com The process typically involves reactions to build the heterocyclic ring, followed by bromination and methylation at specific positions, although direct synthesis from a pre-substituted aniline (e.g., 3-bromo-4-methylaniline) is a more common strategy.
Electrophilic substitution reactions on the indole (B1671886) nucleus are fundamental. The preferred site for electrophilic attack is the C-3 position due to the stability of the resulting cation, which is delocalized by the nitrogen lone pair. bhu.ac.in However, to achieve substitution at other positions, such as C-4 and C-5, directing groups or specific reaction conditions are necessary. Halogenation of indoles can be complex as 3-haloindoles are often unstable. bhu.ac.in For alkylation, while indoles may not react readily with alkyl halides at room temperature, reactions can be induced under specific conditions, often leading to substitution at the N-1 or C-3 position. bhu.ac.in C7-alkylation of indoles has been achieved with high regioselectivity using cationic zirconium complexes, highlighting the advanced strategies available for specific alkyl group placement. researchgate.net
Synthesis of 3-Substituted this compound Derivatives (e.g., 3-halo-, 3,4-dibromo-)
Once the this compound scaffold is obtained, the C-3 position, featuring a reactive methylene group, becomes a primary site for further derivatization.
One common method for introducing substituents at the C-3 position is through condensation reactions. For example, the synthesis of (Z)-4-bromo-3-(4-chlorobenzylidene)-1-methylindolin-2-one is achieved by refluxing 4-bromo-1-methylindolin-2-one (B1287810) with 4-chlorobenzaldehyde (B46862) in ethanol with pyridine (B92270) as a catalyst. jocpr.com This reaction, an aldol condensation, is a widely used protocol for the alkenylation of indolin-2-ones. researchgate.net
Direct halogenation at the C-3 position can also be achieved. The synthesis of 3-bromo derivatives has been accomplished by reacting fused heterocyclic hydrazones with bromine in acetic acid. mdpi.com This suggests that similar strategies could be applied to this compound to produce 3,4-dibromo-5-methylindolin-2-one. Such reactions often proceed with high regioselectivity, targeting the C-3 position of the pyrazole (B372694) ring in complex systems, which indicates the feasibility of selective halogenation on the indolinone core. mdpi.com
The table below summarizes the synthesis of a representative 3-substituted derivative.
| Starting Material | Reagent | Product | Yield (%) | Reference |
| 4-bromo-1-methylindolin-2-one | 4-chlorobenzaldehyde | (Z)-4-bromo-3-(4-chlorobenzylidene)-1-methylindolin-2-one | 96.3 | jocpr.com |
Microwave-Assisted Synthetic Enhancements for Indolin-2-one Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajol.info This technology has been successfully applied to the synthesis of various indolin-2-one derivatives.
The advantages of microwave irradiation include rapid and uniform heating, which can significantly reduce reaction times from hours to minutes. ajol.infoscirp.org For example, the synthesis of 3-indolyl-3-hydroxy oxindoles and unsymmetrical 3,3-di(indolyl)indolin-2-ones has been achieved in 5 to 10 minutes with yields ranging from 31% to 98% under microwave irradiation without the need for a catalyst or solvent. scirp.org In another study, the synthesis of N-alkylated imino isatin derivatives was accomplished in high yields under solvent-free microwave conditions. ajol.info
Microwave assistance is not limited to the core synthesis but also extends to the preparation of complex derivatives. A series of 2-indolinone-based bis-1,2,3-triazole derivatives were synthesized in excellent yields via a microwave-assisted copper-catalyzed cycloaddition reaction. researchgate.net This method offers benefits such as short reaction times and mild conditions. researchgate.net Similarly, novel chalcone (B49325) derivatives of indolin-2-one have been synthesized using microwave assistance. thepharmajournal.com The development of aqueous-mediated microwave synthesis further promotes green chemistry by minimizing hazardous reagents. bohrium.com
The following table highlights the efficiency of microwave-assisted synthesis compared to conventional methods for a specific indolinone derivative.
| Reaction | Condition | Time | Yield | Reference |
| Synthesis of compound 8a | Conventional Heating | 5 hours | - | researchgate.net |
| Synthesis of compound 8a | Microwave Irradiation | 20 minutes | - | researchgate.net |
Chemical Transformations and Derivatizations of this compound Analogs
The this compound scaffold serves as a versatile platform for extensive chemical modifications. These transformations aim to diversify the structure to explore structure-activity relationships and develop new compounds with specific biological profiles.
N-Functionalization and N-Alkylation Pathways
The nitrogen atom at the N-1 position of the indolin-2-one ring is a key site for functionalization. N-alkylation is a common strategy to introduce various side chains, which can significantly influence the compound's properties.
A general method for N-alkylation involves reacting the parent isatin or indolinone with an alkyl halide in the presence of a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF). tudelft.nl This approach has been used to synthesize a variety of N-alkylated isatin derivatives, including 1-methylindoline-2,3-dione. tudelft.nl Similarly, new N-alkylated 6-bromoindoline-2,3-dione derivatives were prepared in good yields (75–85%) using phase transfer catalysis (PTC) conditions with various bromo-alkanes. researchgate.net
More complex side chains can also be introduced. For instance, five indolin-2-one derivatives bearing piperazinylbutyl side chains attached to the amide nitrogen were synthesized from 2-indolinone in a multi-step process. ingentaconnect.com This involved an initial reaction with 1,4-dibromobutane (B41627) to form 1-(4-bromobutyl)indolin-2-one, which was then further elaborated. ingentaconnect.com Palladium-catalyzed N-tert-prenylation represents a more advanced method for introducing specific branched alkyl groups. nih.gov
The table below provides examples of N-alkylation reactions on indolinone scaffolds.
| Starting Material | Alkylating Agent | Product | Yield (%) | Reference |
| Isatin | Methyl Iodide | 1-methylindoline-2,3-dione | 85 | tudelft.nl |
| 6-bromoisatin | Benzyl bromide | 6-bromo-1-benzylindoline-2,3-dione | 75-85 | researchgate.net |
Modifications at the C-3 Position (e.g., Arylidene, Hydrazino, Alkylidene)
The C-3 position of the indolin-2-one ring is highly reactive and allows for a wide array of modifications, leading to diverse derivatives such as arylidene, hydrazino, and alkylidene compounds.
Arylidene Derivatives: The Knoevenagel or aldol-type condensation of the C-3 methylene group with various aromatic aldehydes is a standard method to produce 3-arylidene indolin-2-ones. The synthesis of (Z)-4-bromo-3-(benzylidene)indolin-2-one derivatives has been reported with high yields by refluxing 4-bromoindolin-2-one with different benzaldehydes in the presence of pyridine. jocpr.com This reaction is fundamental in creating a large library of C-3 substituted indolinones.
Hydrazino Derivatives: Hydrazono-indolinones are synthesized by the condensation of isatins (indoline-2,3-diones) with hydrazines. For example, 3-{2-(3-Bromo-2,5-diphenylpyrazolo[1,5-c]pyrimidin-7-yl)hydrazono}indolin-2-ones were prepared by reacting 7-hydrazino-2,5-diphenylpyrazolo[1,5-c]pyrimidine with isatin derivatives. mdpi.com This introduces a complex hydrazone moiety at the C-3 position.
Alkylidene Derivatives: The attachment of an alkylidene side chain at the C-3 position yields 3-alkylidene-2-indolones. mdpi.com These structures are valuable synthetic intermediates and are present in many natural products and drugs. mdpi.com The synthesis often involves the reaction of isatins with compounds containing active methylene groups. researchgate.net
The following table shows examples of different C-3 modifications.
| Starting Material | Reagent | Product Type | Reference |
| 4-bromoindolin-2-one | p-methoxybenzaldehyde | Arylidene | jocpr.com |
| Isatin derivative | 7-hydrazino-2,5-diphenylpyrazolo[1,5-c]pyrimidine | Hydrazino | mdpi.com |
| N-methylisatin | Acetic anhydride | Alkylidene | mdpi.com |
Side-Chain Elaboration and Structural Diversification Strategies
Beyond simple functionalization, more complex side chains and structural motifs can be incorporated to create highly diversified libraries of indolin-2-one analogs. These strategies are often guided by the goal of targeting specific biological receptors or pathways.
One approach involves the molecular dissection of known active compounds. For instance, two series of novel indolin-2-one derivatives were designed by breaking down the structure of indirubin, a natural product with anticancer activity. nih.gov This led to derivatives with a 2-oxo-2-phenylethylidene side chain or a (phenylamino)-methylene side chain, demonstrating a rational approach to structural diversification. nih.gov
Another strategy focuses on extending side chains to optimize interactions with biological targets. The synthesis of indolin-2-one derivatives with long side chains, such as a piperazinylbutyl group at the N-1 position, has been shown to produce compounds with high affinity and selectivity for specific receptors like the dopamine (B1211576) D4 receptor. ingentaconnect.com The flexibility of such chains can allow for optimal binding conformations. ingentaconnect.com Research has also shown that compounds with an extended side chain at the C-3 position can exhibit high potency and selectivity against certain receptor tyrosine kinases. acs.org
These diversification strategies are crucial for developing compounds with improved pharmacological profiles and are a testament to the versatility of the indolin-2-one scaffold in medicinal chemistry.
Advanced Spectroscopic and Structural Elucidation Techniques
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR)
Similarly, ¹³C-NMR spectroscopy would be employed to identify all non-equivalent carbon atoms in the structure. The spectrum would be expected to display unique resonances for the carbonyl carbon, the aromatic carbons (including those directly bonded to the bromine and methyl substituents), the methylene (B1212753) carbon, and the methyl carbon.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis
Specific high-resolution mass spectrometry (HRMS) data for 4-Bromo-5-methylindolin-2-one, including its exact mass and fragmentation pattern, has not been reported in the searched sources. HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The analysis of the isotopic pattern, particularly due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes), would further corroborate the molecular formula. Fragmentation analysis would reveal characteristic cleavage pathways of the molecule, aiding in the confirmation of its structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Experimental FT-IR spectral data for this compound, which would detail the characteristic vibrational frequencies of its functional groups, is not available in the reviewed literature. An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, the C=O stretching of the lactam (amide) carbonyl group, C-H stretching from the aromatic and aliphatic portions, and C-Br stretching.
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis
There are no published single-crystal X-ray diffraction studies for this compound. This technique, when applicable, provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing arrangements in the solid state. Such data would offer unambiguous confirmation of the compound's connectivity and stereochemistry.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)
While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) would be standardly used for the purification and purity assessment of this compound, specific methods or conditions (e.g., mobile phase composition, column type, retention times, or Rf values) are not described in the available literature. These methods are essential for ensuring the chemical purity of a sample prior to further analysis or use.
Based on a comprehensive search for scholarly and scientific articles, detailed computational and theoretical investigations specifically focused on the chemical compound This compound are not available in the public domain. The search did not yield any dedicated studies that have performed and published results for Density Functional Theory (DFT), conformational analysis, spectroscopic parameter prediction, Molecular Electrostatic Potential (MESP) mapping, Natural Bond Orbital (NBO) analysis, or Frontier Molecular Orbital (HOMO-LUMO) theory for this specific molecule.
While the search results provide extensive information on the theoretical basis and application of these computational methods to other, structurally different compounds, applying this general knowledge to this compound without specific research would be speculative and scientifically unfounded. Generating data tables and detailed findings as requested in the outline is not possible without published research on this particular compound.
Therefore, the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection concerning this compound cannot be generated at this time.
Computational Chemistry and Theoretical Investigations of 4 Bromo 5 Methylindolin 2 One
Investigation of Biological Activities and Mechanisms of Action in Vitro Studies
Antiproliferative and Anticancer Efficacy of Indolin-2-one Analogs
The indolin-2-one scaffold is a core component of various compounds with demonstrated antiproliferative and anticancer properties. nih.gov The versatility of this chemical structure allows for modifications that can enhance its biological activity, making it a promising area of research for the development of new cancer therapies. nih.gov
Indolin-2-one derivatives have been identified as a novel class of tyrosine kinase inhibitors that can exhibit selectivity towards different receptor tyrosine kinases (RTKs). nih.gov By modifying the substitutions on the indolin-2-one core, researchers have developed compounds that selectively inhibit the ligand-dependent autophosphorylation of various RTKs at submicromolar concentrations in cellular assays. nih.gov
The structure-activity relationship of these compounds has shown that:
3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor (Flk-1) tyrosine kinase activity. nih.gov
3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring at the C-3 position demonstrate high selectivity for Epidermal Growth Factor (EGF) and Her-2 receptor tyrosine kinases. nih.gov
A compound with an extended side chain at the C-3 position of the indolin-2-one has shown high potency and selectivity against Platelet-Derived Growth Factor (PDGF) and VEGF (Flk-1) RTKs. nih.gov
Sunitinib, a well-known anticancer drug, is an indolin-2-one-based small molecule that inhibits multiple RTKs involved in cancer, including VEGFR and PDGFR. scirp.orgekb.eg The pyrrole-indoline-2-one scaffold, in particular, has been extensively studied for its inhibitory effects on VEGFR, PDGFR α/β, c-kit, FLT3, and CSF1R. scirp.org Semaxanib, another derivative, was one of the first pyrrole indolin-2-ones to be clinically tested as a potent RTK inhibitor of VEGFRs and PDGFRs for anti-angiogenesis. cancertreatmentjournal.com
| Indolin-2-one Analog Type | Targeted Receptor Tyrosine Kinases (RTKs) | Observed Effect |
|---|---|---|
| 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones | VEGF (Flk-1) | Highly specific inhibition. nih.gov |
| 3-(substituted benzylidenyl)indolin-2-ones (with bulky groups) | EGF, Her-2 | High selectivity. nih.gov |
| Indolin-2-one with extended C-3 side chain | PDGF, VEGF (Flk-1) | High potency and selectivity. nih.gov |
| Sunitinib | VEGFR, PDGFR, c-kit, FLT3, RET | Inhibits cellular signaling by binding to multiple RTKs. ekb.eg |
| Semaxanib | VEGFRs, PDGFRs | Potent RTK inhibitor for anti-angiogenesis. cancertreatmentjournal.com |
Certain indolin-2-one analogs have been found to exhibit strong cytotoxic effects towards human colorectal and breast carcinoma cells by targeting the thioredoxin reductase (TrxR) pathway. nih.govnih.gov Specifically, analogs with N-butyl and N-benzyl substituents have demonstrated potent antiproliferative activities. nih.govnih.gov These compounds act as strong inhibitors of TrxR, an activity attributed to the electrophilicity of their Michael acceptor moiety. nih.govnih.gov
The mechanism of action involves the selective targeting of the selenocysteine (Sec) residue in the C-terminal active site of TrxR. nih.govnih.gov This inhibition leads to several downstream cellular events:
Oxidation of cellular thioredoxin (Trx). nih.govnih.gov
Increased oxidative stress. nih.govnih.gov
Activation of apoptosis signal-regulating kinase 1 (ASK1). nih.govnih.gov
Activation of p38 and JNK mitogen-activated protein kinase (MAPK) signaling pathways. nih.govnih.gov
Ultimately, cell death with apoptotic features such as PARP cleavage and caspase 3 activation. nih.govnih.gov
The selectivity of these compounds for TrxR over other related antioxidant enzymes like glutathione reductase (GR), thioredoxin (Trx), and glutathione peroxidase (GPx) makes them promising candidates for the development of novel anticancer therapies. nih.govnih.gov
| Compound/Analog | Target | Mechanism of Action | Downstream Effects |
|---|---|---|---|
| N-butyl and N-benzyl substituted indolin-2-ones | Thioredoxin Reductase (TrxR) | Targets the selenocysteine (Sec) residue in the C-terminal active site. nih.govnih.gov | Trx oxidation, increased oxidative stress, activation of ASK1, p38, and JNK MAPK pathways, leading to apoptosis. nih.govnih.gov |
Indolin-2-one derivatives have also been investigated for their ability to interact with DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. nih.gov Topoisomerases, such as Topo I and Topo II, create transient breaks in the DNA strands to manage topological challenges during various cellular processes. mdpi.com Their inhibition can lead to irreversible DNA damage and subsequent cell death, making them a key target in cancer chemotherapy. mdpi.com
Studies on certain arylidene indolin-2-ones have indicated a moderate binding affinity to DNA. nih.gov For instance, an indolin-2-one derivative containing an m-aminobenzylidene fragment has been shown to interact with DNA. nih.gov The binding of these compounds to the topoisomerase-DNA complex can stabilize it, preventing the re-ligation of the DNA strand and leading to the accumulation of DNA breaks. purdue.edu
The mechanism of inhibition can vary depending on the specific derivative. Some compounds may act as dual inhibitors of both Topoisomerase I and II. nih.gov The interaction can involve "deep intercalation" from the DNA minor groove, which distorts the DNA structure, or "outside binding" from the major groove. nih.gov The stabilization of the Topo I-mediated cleavable complex has been associated with local denaturation of DNA in AT-rich regions. nih.gov
Antimicrobial Potential of Indolin-2-one Derivatives
The versatile indolin-2-one scaffold has also been explored for its antimicrobial properties, with various derivatives showing activity against a range of bacterial and fungal pathogens. growingscience.com
Numerous studies have demonstrated the antibacterial potential of indolin-2-one derivatives against both Gram-positive and Gram-negative bacteria. nih.govdergipark.org.trresearchgate.net For example, certain 3-substituted indole-2-one derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella enterica. dergipark.org.trresearchgate.net Other studies have reported that hybrids of indolin-2-one and nitroimidazole exhibit high potency against several bacterial strains, including drug-resistant ones. nih.gov
The antibacterial efficacy can be influenced by the specific substitutions on the indolin-2-one core. For instance, some derivatives have shown notable activity against Klebsiella pneumoniae. nih.gov Research has also indicated that some compounds are more active against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, compared to Gram-negative bacteria. researchgate.net One particular derivative, 3-hydroxy-3-(2-(2,5-dimethylthiophen-3-yl)-2-oxoethyl)indolin-2-one, was found to be as active as imipenem against S. aureus. researchgate.net
| Bacterial Strain | Type | Activity of Indolin-2-one Derivatives |
|---|---|---|
| Staphylococcus aureus (including MRSA) | Gram-positive | Active. nih.govdergipark.org.trresearchgate.netresearchgate.net |
| Streptococcus pyogenes | Gram-positive | Active. nih.gov |
| Bacillus subtilis | Gram-positive | Active. researchgate.net |
| Escherichia coli | Gram-negative | Moderately active. nih.govnih.gov |
| Pseudomonas aeruginosa | Gram-negative | Moderately active. nih.govnih.gov |
| Klebsiella pneumoniae | Gram-negative | Noticeably greater efficacy with some derivatives. nih.gov |
| Salmonella enterica | Gram-negative | Active. dergipark.org.trresearchgate.net |
In addition to their antibacterial properties, indolin-2-one derivatives have demonstrated promising antifungal activity. nih.gov Some compounds have shown better antifungal than antibacterial potential. nih.gov For instance, derivatives with a 3-aminophenyl group have exhibited high activity against Cladosporium cladosporioides, Candida albicans, Penicillium italicum, and Aspergillus niger. nih.gov Similarly, a derivative containing a 2-pyridyl fragment has shown very good activity against various Candida species, including C. albicans, C. krusei, and C. parapsilosis. nih.gov
Research into 3-indolyl-3-hydroxy oxindole derivatives has also revealed moderate antifungal activity against several plant pathogenic fungi, including Rhizoctonia solani, Pyricularia oryzae, Colletotrichum gloeosporioides, Botrytis cinerea, and Bipolaris maydis. mdpi.com
Exploration of Specific Bacterial Targets (e.g., Dihydrofolate Reductase)
No research could be found that investigates 4-Bromo-5-methylindolin-2-one as an inhibitor of dihydrofolate reductase or any other specific bacterial targets. Dihydrofolate reductase is a crucial enzyme in bacteria for the synthesis of nucleic acids, making it a common target for antimicrobial drugs. wikipedia.orgnih.gov However, the activity of this compound against this enzyme has not been reported in the available literature.
Anti-inflammatory Properties and Mechanisms of Action
There are no available studies detailing the anti-inflammatory properties of this compound. The mechanisms by which compounds can exert anti-inflammatory effects often involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. nih.govmdpi.com However, no such investigations have been published for this compound.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Due to the absence of data on the biological activities of this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies are essential for understanding how the chemical structure of a compound influences its biological potency and selectivity, and for guiding the design of more effective analogs. nih.gov
Applications and Future Prospects in Medicinal Chemistry Research
Design and Synthesis of Next-Generation Indolin-2-one Based Chemical Leads
The design and synthesis of novel chemical leads based on the 4-Bromo-5-methylindolin-2-one scaffold are driven by the pursuit of enhanced potency, selectivity, and pharmacokinetic properties. The presence of the bromine atom at the 4-position is particularly advantageous, as it can serve as a handle for various cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around the indolin-2-one core.
The synthesis of the precursor, 4-Bromo-5-methyl-2,3-indolinedione (also known as 4-bromo-5-methylisatin), can be achieved from 3-Bromo-4-methylaniline through a multi-step reaction sequence involving cyclization. chemicalbook.com This isatin (B1672199) derivative serves as a crucial starting material for accessing this compound and its derivatives.
The design of next-generation leads often involves computational modeling and structure-activity relationship (SAR) studies to predict and rationalize the binding of these molecules to their biological targets. For instance, in the development of inhibitors for protein kinases, a common target for indolin-2-one derivatives, the scaffold can be elaborated with side chains that occupy specific pockets in the ATP-binding site of the enzyme. The methyl group at the 5-position can contribute to favorable van der Waals interactions within the binding pocket, while the bromine at the 4-position can be replaced with larger groups to enhance target affinity and selectivity.
Recent research on related bromo-indolin-2-one derivatives has demonstrated the potential of this scaffold in developing potent anticancer agents. For example, novel 5-bromo-7-azaindolin-2-one derivatives have been synthesized and shown to exhibit significant antitumor activity. nih.gov Similarly, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been investigated as novel anticancer agents, with some derivatives showing promising activity against breast and lung cancer cell lines. mdpi.com These studies provide a blueprint for the design of new chemical entities based on the this compound core.
Table 1: Examples of Bioactive Indolin-2-one Derivatives and Their Targets
| Compound Class | Target | Therapeutic Area |
|---|---|---|
| 5-Bromo-7-azaindolin-2-one derivatives | Protein Kinases | Oncology |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | VEGFR-2 | Oncology |
Development as Chemical Probes for Biological Pathways
Chemical probes are essential tools for elucidating the function of proteins and interrogating biological pathways. The development of potent, selective, and cell-permeable small molecules that can modulate a specific target is crucial for chemical biology research. The this compound scaffold possesses desirable characteristics for its development into a chemical probe. Its relatively small size and drug-like properties provide a good starting point for optimization. nih.gov
The design of a chemical probe often involves the incorporation of a "warhead" for covalent modification of the target protein or a tag for visualization or pull-down experiments. The bromine atom on the this compound ring can be exploited for the introduction of such functionalities. For example, it can be converted to other reactive groups or used as an attachment point for photoaffinity labels or biotin (B1667282) tags through cross-coupling reactions.
The development of chemical probes for bromodomains, which are readers of epigenetic marks, has successfully utilized scaffolds that can be conceptually related to indolin-2-ones. nih.gov These probes have been instrumental in understanding the role of bromodomain-containing proteins in gene regulation and disease. By applying similar design principles, this compound could be elaborated into selective probes for novel targets. Structure-based design, informed by X-ray crystallography or homology modeling, can guide the optimization of the scaffold to achieve high affinity and selectivity for the target of interest. rsc.org
Furthermore, the synthesis of photoreactive chemical probes for investigating target engagement often involves multi-step synthetic sequences where versatile building blocks are crucial. unimi.it The reactivity of the bromine atom in this compound makes it a suitable candidate for incorporation into such synthetic strategies.
Role as Versatile Building Blocks in Organic Synthesis
In addition to its direct applications in medicinal chemistry, this compound and its precursors are valuable and versatile building blocks in organic synthesis. The presence of multiple reactive sites on the indolin-2-one core allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecular architectures.
The bromine atom at the 4-position is particularly useful for introducing molecular diversity. It can readily participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon bonds. acs.org This enables the attachment of various aryl, heteroaryl, and alkyl groups, providing access to a large library of substituted indolin-2-one derivatives.
The ketone at the 3-position is another key reactive handle. It can undergo condensation reactions with a variety of nucleophiles, including amines and hydrazines, to form Schiff bases and hydrazones, respectively. mdpi.com These reactions are often used to link the indolin-2-one core to other heterocyclic systems, a common strategy in the design of multi-target drugs. The adjacent nitrogen atom can also be functionalized, for instance, through N-alkylation or N-arylation, to further modify the properties of the molecule.
The utility of related brominated heterocyclic compounds as building blocks is well-established in organic synthesis. For example, multi-step syntheses often rely on the sequential functionalization of a core scaffold, where the strategic placement of a halogen atom guides the synthetic route. researchgate.net The commercial availability of the related 4-Bromo-5-methyl-2,3-indolinedione further enhances its utility as a starting material for synthetic chemists. chemicalbook.com
Table 2: Key Reactions Utilizing the Indolin-2-one Scaffold
| Reaction Type | Position | Purpose |
|---|---|---|
| Cross-Coupling (e.g., Suzuki, Stille) | 4-Bromo | Introduction of diverse substituents |
| Condensation | 3-Ketone | Formation of imines and hydrazones |
Future Directions in Drug Discovery Utilizing the Indolin-2-one Motif
The indolin-2-one motif continues to be a highly fruitful area of research in drug discovery, with new applications and therapeutic targets constantly emerging. The versatility of this scaffold, coupled with an increasing understanding of its structure-activity relationships, suggests that it will remain a cornerstone of medicinal chemistry for the foreseeable future.
One of the key future directions is the development of dual- or multi-target inhibitors. Many complex diseases, such as cancer and inflammatory disorders, involve multiple signaling pathways. Simultaneously modulating more than one target can lead to synergistic therapeutic effects and overcome drug resistance. The indolin-2-one scaffold is well-suited for the design of such agents, as demonstrated by the development of dual 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) inhibitors for inflammation. acs.org
The exploration of novel therapeutic targets for the indolin-2-one scaffold is another promising avenue. As our understanding of disease biology deepens, new proteins and pathways are identified as potential drug targets. The adaptability of the indolin-2-one core allows for its rapid optimization against these new targets. For instance, derivatives of this scaffold could be explored as inhibitors of protein-protein interactions or as modulators of epigenetic targets beyond bromodomains.
Furthermore, the application of new synthetic methodologies will continue to expand the chemical space accessible from the indolin-2-one core. Advances in catalysis and synthetic chemistry will enable the more efficient and diverse functionalization of the scaffold, leading to the discovery of compounds with novel pharmacological profiles. The use of this compound as a starting point for these explorations is particularly attractive due to the synthetic handles it provides.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
